![molecular formula C11H22SiSn B12541376 Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane CAS No. 820250-79-1](/img/structure/B12541376.png)
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is a complex organosilicon compound that features both silicon and tin atoms within its structure
Méthodes De Préparation
The synthesis of Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylstannyl compounds under specific conditions. One common method includes the use of a catalyst such as N-heterocyclic carbene (NHC) and copper (Cu) to facilitate the conjugate addition of silyl-substituted vinylaluminums to substituted cyclic enones . The reaction conditions often require precise temperature control and specific reagents to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Research into its potential medicinal applications includes its use in drug development and as a component in diagnostic tools.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane exerts its effects involves its ability to participate in various chemical reactions. The silicon and tin atoms within the compound play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane can be compared to other similar compounds such as:
Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane: This compound shares a similar structure but lacks the tin atom, which affects its reactivity and applications.
Trimethylsilane: A simpler compound that contains only silicon and hydrogen atoms, used primarily as a precursor in various chemical reactions.
Propriétés
Numéro CAS |
820250-79-1 |
|---|---|
Formule moléculaire |
C11H22SiSn |
Poids moléculaire |
301.09 g/mol |
Nom IUPAC |
trimethyl(4-trimethylstannylpent-4-en-1-ynyl)silane |
InChI |
InChI=1S/C8H13Si.3CH3.Sn/c1-5-6-7-8-9(2,3)4;;;;/h1,6H2,2-4H3;3*1H3; |
Clé InChI |
PMPJPMOXFVSTBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCC(=C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


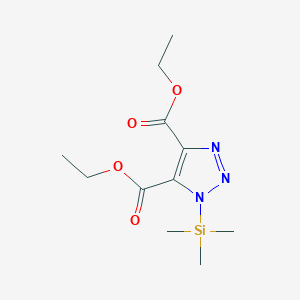
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
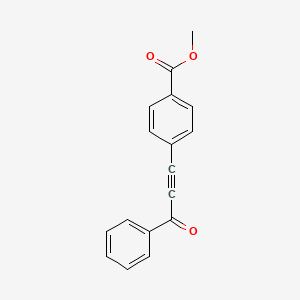
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
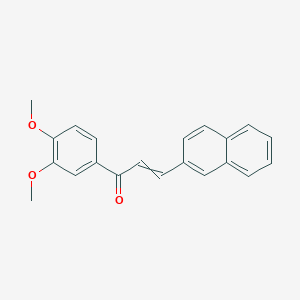
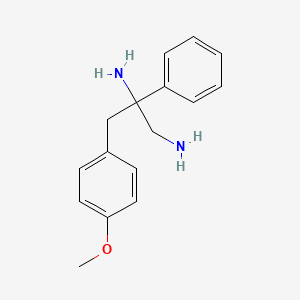
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
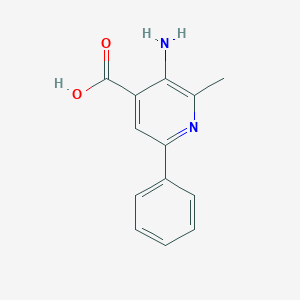
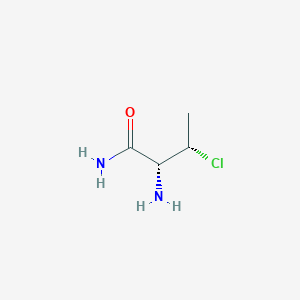
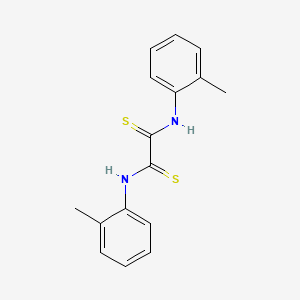
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
